molecular formula C19H24N6O B2932304 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide CAS No. 2034230-17-4

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide

Cat. No.: B2932304
CAS No.: 2034230-17-4
M. Wt: 352.442
InChI Key: KBYWPUMUWJUGSP-UHFFFAOYSA-N
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Description

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide (CAS 2034230-17-4) is a sophisticated organic compound with a molecular formula of C19H24N6O and a molecular weight of 352.43 g/mol. This azetidine-based small molecule features a complex structure that incorporates imidazole and pyrimidine heterocycles, key pharmacophores known for their ability to engage biological targets through hydrogen bonding. This structural architecture suggests the compound has significant potential in pharmaceutical chemistry and drug discovery research . Recent research indicates this compound is a subject of interest in the field of kinase inhibition and the study of inflammatory pathways. Its intricate framework, particularly the azetidine carboxamide core linked to a pyrimidine-imidazole system, is designed for multifaceted interactions with enzymatic targets. Computational analyses predict properties conducive to cellular permeability and target engagement, including a topological polar surface area of 75.9 Ų and an XLogP3 of 1.8 . Pre-clinical investigations point to its promising profile as a modulator of specific kinase activity, positioning it as a potential lead compound for the development of targeted therapies for conditions such as cancer and autoimmune disorders. In vitro studies have begun to elucidate its pharmacological characteristics, demonstrating an ability to selectively and potently modulate the activity of specific enzymes implicated in critical cellular pathways . The synthesis of this compound represents an achievement in modern organic chemistry, requiring multi-step transformations and precise control over reaction conditions. It is offered exclusively for research applications in laboratory settings. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers can procure this compound in various quantities to support their investigative work .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c26-19(21-7-6-15-4-2-1-3-5-15)16-11-25(12-16)18-10-17(22-13-23-18)24-9-8-20-14-24/h4,8-10,13-14,16H,1-3,5-7,11-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYWPUMUWJUGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N6OC_{18}H_{22}N_{6}O, and its molecular weight is approximately 350.4 g/mol. The presence of imidazole and pyrimidine rings suggests potential interactions with various biological targets.

Research indicates that compounds containing imidazole and pyrimidine moieties often exhibit significant biological activities, including anti-cancer and anti-microbial effects. The mechanism of action typically involves the inhibition of key enzymes or pathways critical for cell proliferation or survival.

Anticancer Activity

Several studies have evaluated the anticancer properties of similar compounds featuring imidazole and pyrimidine derivatives. For instance, a study demonstrated that derivatives with imidazole rings showed potent inhibitory effects on cancer cell lines, particularly those overexpressing the PI3K pathway, which is crucial in many cancers .

CompoundIC50 (µM)Cell Line
Compound A2.18HCC827 (Lung Cancer)
Compound B1.35A549 (Lung Cancer)
Target CompoundTBDTBD

Anti-Tubercular Activity

Another area of focus is the anti-tubercular activity. Research has shown that certain pyrimidine derivatives exhibit significant activity against Mycobacterium tuberculosis. The target compound's structural similarity to these derivatives suggests potential efficacy against tuberculosis .

Study 1: Antiproliferative Effects

A recent study investigated a series of compounds with similar structures to assess their antiproliferative effects on various cancer cell lines. The results indicated that modifications to the cyclohexene group significantly influenced the activity, with some derivatives displaying IC50 values as low as 1.35 µM against resistant cancer cells .

Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition profiles of imidazole-containing compounds. The target compound was assessed for its ability to inhibit key kinases involved in cancer progression, revealing promising results that warrant further exploration in preclinical models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of azetidine-3-carboxamide derivatives with pyrimidine or pyridine-based substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name / Identifier Molecular Formula Molecular Weight Key Substituents Notable Data (Purity/Synthesis)
Target Compound : 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide C22H24N6O* ~404.5 (est.) Cyclohexenylethyl, imidazolyl-pyrimidine Data not provided in evidence
Analog 1 : 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide C22H20FN7OS 449.5 4-Fluorophenyl-thiazole, imidazolyl-pyrimidine N/A (physical properties missing)
Analog 2 : 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methoxypyridin-3-yl)azetidine-3-carboxamide C17H17N7O2 351.4 6-Methoxypyridinyl Purity: Not specified
Analog 3 : 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide C17H17N7O 335.4 (est.) 3-Methylpyridinyl Structural data only
Analog 4 : 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide C17H18N6OS 354.4 Thiophenylethyl, pyrazolyl-pyrimidine N/A
Analog 5 : 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide C14H14N8O2 326.31 4-Methyl-1,2,5-oxadiazolyl, pyrazolyl-pyrimidine Smiles code provided

Key Observations:

Substituent Impact on Molecular Weight :

  • The target compound’s cyclohexenylethyl group contributes to a higher molecular weight (~404.5) compared to analogs with simpler substituents (e.g., Analog 2: 351.4).
  • Replacement of imidazole with pyrazole (Analog 4 and 5) reduces molecular weight by ~50–78 g/mol, reflecting the loss of one nitrogen atom in pyrazole versus imidazole .

Heterocyclic Variations: Imidazole vs. Thiazole vs.

Synthetic Feasibility :

  • While synthesis details for the target compound are absent, Analog 1 and related compounds (e.g., compound 41 in ) demonstrate moderate yields (e.g., 35% for compound 41) and high HPLC purity (up to 98.67%), suggesting feasible routes for azetidine-carboxamide derivatives .

Structural Flexibility :

  • The cyclohexenylethyl group in the target compound introduces conformational flexibility and lipophilicity, which could improve membrane permeability compared to rigid aromatic substituents in Analog 2 and 3 .

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